6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
CAS No.:
Cat. No.: VC20442760
Molecular Formula: C13H19BN2O2
Molecular Weight: 246.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19BN2O2 |
|---|---|
| Molecular Weight | 246.12 g/mol |
| IUPAC Name | 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine |
| Standard InChI | InChI=1S/C13H19BN2O2/c1-12(2)13(3,4)18-14(17-12)9-7-11-10(16-8-9)5-6-15-11/h7-8,15H,5-6H2,1-4H3 |
| Standard InChI Key | OPGWYNZPRNVWDE-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN3)N=C2 |
Introduction
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is a boronic ester derivative featuring a pyrrolopyridine framework. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. Boronic esters are widely utilized as intermediates in Suzuki-Miyaura cross-coupling reactions and other transformations.
Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C12H19BN2O2 |
| Molecular Weight | 234.11 g/mol |
| IUPAC Name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine |
| SMILES Notation | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CNCC3)C=C2 |
Structural Features
The compound consists of:
-
A pyrrolopyridine core with a fused bicyclic structure.
-
A boronic ester group (tetramethyl dioxaborolane) attached at position 6 of the pyrrolopyridine ring.
Physical Characteristics
| Property | Value |
|---|---|
| Appearance | Likely a crystalline solid |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions; sensitive to moisture due to boronic ester functionality |
Synthetic Applications
The boronic ester group enables this compound to act as a key intermediate in Suzuki-Miyaura coupling reactions. These reactions are pivotal in forming carbon-carbon bonds for synthesizing pharmaceuticals and agrochemicals.
Synthesis
The compound can be synthesized via established methods for boronic ester formation:
-
Borylation Reaction: Starting with a halogenated pyrrolopyridine derivative (e.g., brominated or iodinated), a palladium-catalyzed reaction with bis(pinacolato)diboron yields the desired product.
Example Reaction Scheme:
\text{Pyrrolopyridine-Br} + \text{B_{2}pin_{2}} \xrightarrow{\text{Pd catalyst}} \text{6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrrolopyridine}
Related Compounds
Studies on structurally similar compounds suggest:
-
Biological Activity: Pyrrolopyridines exhibit kinase inhibition and potential anticancer properties .
-
Synthetic Utility: Boronic esters derived from similar frameworks are widely used in cross-coupling reactions for complex molecule construction .
Challenges
The sensitivity of the boronic ester group to hydrolysis poses challenges in handling and storage.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume